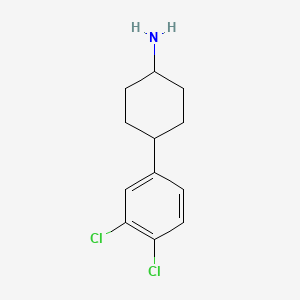

4-(3,4-Dichlorophenyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2N |

|---|---|

Molecular Weight |

244.16 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H15Cl2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8,10H,1-2,4-5,15H2 |

InChI Key |

GZLRHPKTVLWSEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC(=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Structural and Stereochemical Considerations of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine in Research

Molecular Architecture and Potential for Stereoisomerism

The molecular structure of 4-(3,4-Dichlorophenyl)cyclohexan-1-amine inherently possesses multiple elements of stereoisomerism. The substitution pattern on the cyclohexane (B81311) ring is key to this diversity.

Cis-Trans Isomerism: The 1,4-disubstituted cyclohexane ring gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. These are designated as cis and trans.

In the cis isomer, both the amine and the 3,4-dichlorophenyl substituents are on the same side of the cyclohexane ring's average plane.

In the trans isomer, the substituents are on opposite sides of the ring's plane.

Chirality: The carbon atoms at positions 1 and 4 of the cyclohexane ring, where the substituents are attached, are stereogenic centers (chiral centers). This chirality means that the molecule is not superimposable on its mirror image, leading to the existence of enantiomers.

The trans isomer has two chiral centers (C1 and C4). Because the molecule is not meso (it lacks an internal plane of symmetry), it exists as a pair of enantiomers: (1R,4S) and (1S,4R).

The cis isomer also possesses two chiral centers. However, depending on the specific conformation, it can have a plane of symmetry, which would render it a meso compound. In the case of this compound, the two substituents are different, so the cis isomer is also chiral and exists as a pair of enantiomers: (1R,4R) and (1S,4S).

This combination of cis-trans isomerism and enantiomerism results in a total of four possible stereoisomers for this compound.

Table 1: Stereoisomers of this compound

| Isomer Type | Configuration | Relationship |

| Trans | (1R, 4S) | Enantiomers |

| (1S, 4R) | ||

| Cis | (1R, 4R) | Enantiomers |

| (1S, 4S) |

Conformational Analysis of the Cyclohexane Ring and its Stereoelectronic Implications

The cyclohexane ring is not a flat hexagon; it adopts several non-planar conformations to minimize angular and torsional strain. masterorganicchemistry.com The most stable and predominant of these is the "chair" conformation. masterorganicchemistry.compressbooks.pub

Chair Conformation: In the chair form, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. fiveable.me Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes torsional strain. pressbooks.pubfiveable.me The substituent positions in a chair conformation are classified as either axial (perpendicular to the ring's plane) or equatorial (extending from the perimeter of the ring). pressbooks.pub

Ring Flipping: The cyclohexane ring is conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts into another. fiveable.me During this process, all axial bonds become equatorial, and all equatorial bonds become axial. pressbooks.pub

Substituent Effects: The stability of a substituted cyclohexane is highly dependent on the position of its substituents. Bulky groups, like the 3,4-dichlorophenyl group, are sterically hindered in the axial position due to unfavorable interactions with the other two axial atoms on the same side of the ring (known as 1,3-diaxial interactions). fiveable.mecutm.ac.in Therefore, conformations where bulky substituents occupy the equatorial position are significantly more stable.

For trans-4-(3,4-Dichlorophenyl)cyclohexan-1-amine, one chair conformation can have both the amine and the dichlorophenyl groups in equatorial positions (diequatorial). The alternative chair form, after a ring flip, would place both groups in axial positions (diaxial). The diequatorial conformation is strongly favored due to its lower steric strain.

For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip interconverts their positions but does not change the axial-equatorial arrangement.

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable; no angle or torsional strain. masterorganicchemistry.compressbooks.pub |

| Twist-Boat | ~5.5 | More stable than the boat form. fiveable.mecutm.ac.in |

| Boat | ~6.9 | Less stable due to torsional strain and flagpole interactions. cutm.ac.in |

| Half-Chair | ~10.8 | Highest energy; transition state during ring flip. masterorganicchemistry.com |

Influence of the 3,4-Dichlorophenyl Moiety on Molecular Recognition and Ligand Efficiency

The 3,4-dichlorophenyl group is a common substituent in medicinal chemistry and significantly influences the molecule's physicochemical properties and its ability to interact with biological targets.

Lipophilicity: The two chlorine atoms increase the lipophilicity (fat-solubility) of the molecule. nih.gov This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes and the blood-brain barrier. nih.gov

Electronic Effects: Chlorine is an electron-withdrawing halogen. The presence of two chlorine atoms on the phenyl ring modifies its electron density, which can affect its interaction with amino acid residues in a protein's binding pocket through dipole-dipole or quadrupole interactions.

Molecular Interactions: The dichlorophenyl group can participate in several types of non-covalent interactions that are critical for molecular recognition:

Hydrophobic Interactions: The aromatic ring is hydrophobic and can favorably interact with nonpolar regions of a binding site.

π-π Stacking: The aromatic ring can stack with other aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the receptor.

These properties make the 3,4-dichlorophenyl moiety a key determinant of the compound's binding affinity and selectivity for its biological targets, such as monoamine transporters. nih.govwikipedia.org

Significance of Chirality in Biological Activity Profiling

Chirality plays a fundamental role in pharmacology because biological systems, including enzymes and receptors, are themselves chiral. mdpi.comnih.gov Consequently, stereoisomers of a drug can exhibit significantly different biological activities. mdpi.comnih.gov

Stereoselective Interactions: The precise three-dimensional arrangement of atoms in each stereoisomer of this compound will determine how it fits into a chiral binding site. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other (the distomer) may have lower affinity, no activity, or even produce different or undesirable effects. nih.gov

Differential Pharmacology: It is common for cis and trans isomers of a compound to have different pharmacological profiles. For example, in a series of 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers, the trans isomers were found to be nonselective blockers of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake, whereas the cis isomers were selective for serotonin reuptake. nih.gov This highlights how the spatial orientation of the key functional groups dictates target selectivity.

Pharmacokinetic Differences: Stereoisomers can also differ in their ADME properties. The body may metabolize or eliminate one isomer faster than the other, leading to different durations of action and plasma concentrations.

Therefore, the synthesis and biological evaluation of each of the four individual stereoisomers of this compound are essential to fully characterize its pharmacological potential and identify the isomer with the optimal therapeutic profile. nih.gov

Synthetic Methodologies for 4 3,4 Dichlorophenyl Cyclohexan 1 Amine and Its Analogs

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(3,4-dichlorophenyl)cyclohexan-1-amine, the primary disconnection strategy involves severing the carbon-nitrogen bond of the amine. This approach identifies a key precursor: 4-(3,4-dichlorophenyl)cyclohexan-1-one .

This key ketone intermediate can be further simplified through two main retrosynthetic pathways:

Friedel-Crafts-type Disconnection : This approach breaks the bond between the dichlorophenyl ring and the cyclohexane (B81311) ring. This suggests a synthesis involving a Friedel-Crafts acylation or alkylation of 1,2-dichlorobenzene (B45396) with a suitable cyclohexene (B86901) derivative, such as cyclohexene oxide or 4-chlorocyclohexene, followed by necessary functional group manipulations.

Michael Addition/Cyclization Disconnection : This pathway deconstructs the cyclohexane ring itself. A potential route involves a Michael addition of a nucleophile to an unsaturated system, followed by an intramolecular cyclization (e.g., a Dieckmann condensation) to form the six-membered ring.

The most direct and commonly employed retrosynthetic strategy points to 4-(3,4-dichlorophenyl)cyclohexan-1-one as the pivotal intermediate for the synthesis of the target amine.

Established Synthetic Routes to the Core Cyclohexanamine Scaffold

Several established methods are utilized to construct the this compound structure, primarily revolving around the synthesis of the key ketone precursor and its subsequent conversion to the amine.

Synthesis of the Ketone Precursor:

Hydrogenation and Oxidation: A common industrial approach involves the catalytic hydrogenation of 4-(3,4-dichlorophenyl)phenol (B1599390) to produce 4-(3,4-dichlorophenyl)cyclohexan-1-ol. This intermediate alcohol is then oxidized using standard oxidizing agents (e.g., chromic acid, PCC, or more environmentally friendly methods like catalytic oxidation with oxygen) to yield 4-(3,4-dichlorophenyl)cyclohexan-1-one.

Friedel-Crafts Acylation: Another route involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with cyclohexene carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting product can then be converted to the target ketone through subsequent steps.

Diels-Alder Cycloaddition: A more advanced strategy involves the Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexene ring, which already bears the required substituents or functional groups that can be converted to them. For example, a reaction between a 2-(3,4-dichlorophenyl)-substituted butadiene and a vinyl ketone could be envisioned, followed by hydrolysis and reduction.

Conversion of Ketone to Amine:

Reductive Amination: This is the most direct and widely used method for converting 4-(3,4-dichlorophenyl)cyclohexan-1-one to the target amine. The ketone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through an intermediate imine, which is reduced in situ to the final amine. A variety of catalysts and reducing agents can be employed, influencing yield and stereoselectivity.

| Catalyst System | Reducing Agent | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 25-100 °C, 1-10 bar H₂ | General Knowledge |

| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | 50-150 °C, 1-50 bar H₂ | mdpi.com |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | 25-80 °C, 1-10 bar H₂ | mdpi.com |

| Rhodium on Silica (Rh/SiO₂) | Hydrogen Gas (H₂) | 100 °C, 2 bar H₂ | mdpi.com |

| Sodium Borohydride (NaBH₄) | Sodium Borohydride | Methanol, Room Temp. | General Knowledge |

| Sodium Cyanoborohydride (NaBH₃CN) | Sodium Cyanoborohydride | Methanol, pH 6-7 | General Knowledge |

Oximation and Reduction: An alternative two-step process involves first reacting the ketone with hydroxylamine (B1172632) to form an oxime. The resulting 4-(3,4-dichlorophenyl)cyclohexan-1-one oxime is then reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), sodium in alcohol, or catalytic hydrogenation. This method can be advantageous when direct reductive amination proves difficult or results in low yields. mdpi.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target compound has two stereocenters at positions 1 and 4 of the cyclohexane ring, leading to the possibility of cis and trans diastereomers, each existing as a pair of enantiomers. Controlling the stereochemical outcome is a significant challenge in its synthesis.

Diastereoselectivity: The cis/trans ratio of the final product is often determined during the reduction of the imine intermediate in reductive amination.

Catalytic Hydrogenation: This method often favors the formation of the thermodynamically more stable diastereomer. For 4-substituted cyclohexylamines, this is typically the trans isomer, where both the amine and the aryl group can occupy equatorial positions to minimize steric strain.

Hydride Reductions: The use of bulky hydride reducing agents (e.g., derivatives of sodium borohydride) can lead to preferential formation of the cis isomer through kinetic control, where the hydride attacks from the less sterically hindered face of the imine.

Enantioselectivity:

Chiral Resolution: The classical approach involves resolving the racemic mixture of the amine. This is achieved by reacting the amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual enantiomers.

Asymmetric Synthesis: Modern approaches focus on asymmetric synthesis to directly produce a single enantiomer. This can be achieved through:

Enzymatic Reductive Amination: The use of enzymes, particularly amine transaminases (ATAs) or imine reductases (IREDs), can catalyze the conversion of the ketone to the amine with high stereocontrol, yielding enantiomerically pure products. researchgate.net

Chiral Catalysts: Asymmetric hydrogenation of the intermediate imine using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched amines.

Novel Synthetic Approaches and Catalyst Development for Enhanced Efficiency

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of cyclohexylamines.

Advanced Catalysts for Reductive Amination:

Bimetallic Catalysts: Bimetallic systems, such as Rhodium-Nickel (Rh-Ni) supported on silica, have demonstrated superior performance compared to their monometallic counterparts. mdpi.com These catalysts can exhibit higher conversion rates and yields under milder conditions due to synergistic effects that enhance metal dispersion and surface properties. mdpi.com

Iridium-Based Catalysts: Novel iridium catalysts have been developed that show high activity and diastereoselectivity for the reductive amination of substituted cyclohexanones. kanto.co.jp These catalysts can operate under mild conditions using hydrogen sources like ammonium formate, avoiding the need for high-pressure hydrogen gas. kanto.co.jp

Biocatalysis: The use of engineered enzymes is a rapidly growing field. Amine transaminases can functionalize the symmetric carbonyl carbon of cyclohexanones with excellent stereocontrol. researchgate.net This approach offers a green alternative to traditional chemical methods, operating in aqueous media under mild conditions and producing highly pure stereoisomers. researchgate.net

| Approach | Catalyst/Enzyme | Key Advantages | Reference |

| Bimetallic Catalysis | Rh-Ni/SiO₂ | High conversion, recyclability, use of cheaper metals | mdpi.com |

| Iridium Catalysis | Iridium complexes | High activity, high diastereoselectivity, mild conditions | kanto.co.jp |

| Biocatalysis | Amine Transaminase (ATA) | Excellent stereocontrol, green reaction conditions, high purity | researchgate.net |

Scalability Considerations for Research and Preclinical Development

Transitioning a synthetic route from laboratory research to preclinical or industrial scale requires careful consideration of several practical factors.

Cost and Availability of Materials: For large-scale synthesis, starting materials must be inexpensive and readily available. Routes starting from simple feedstocks like substituted phenols or anilines are generally preferred over complex, multi-step syntheses. The use of earth-abundant metal catalysts, such as nickel, is more cost-effective than relying on precious metals like rhodium or palladium. mdpi.comgoogle.com

Process Safety and Efficiency: Reactions that avoid hazardous reagents (e.g., strong acids, pyrophoric materials) and extreme conditions (high pressures and temperatures) are more suitable for scaling up. Continuous flow hydrogenation processes are often safer and more efficient for large-scale production than batch reactors. google.com

Catalyst Selection and Recovery: The use of heterogeneous catalysts is highly advantageous for scalability as they can be easily separated from the reaction mixture by filtration and potentially reused, reducing both cost and waste. mdpi.comgoogle.com Catalyst stability and lifetime are critical parameters for industrial viability. google.com

Purification: The final product must be purified to a high degree. Methods that rely on crystallization are generally more scalable and cost-effective than chromatographic purification. Therefore, designing the synthesis to yield a product that can be easily crystallized is a key consideration.

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine Analogs

Systematic Modifications of the Cyclohexane (B81311) Ring Structure

The cyclohexane ring serves as a crucial scaffold, orienting the phenyl and amine groups in a specific three-dimensional arrangement essential for receptor binding. Modifications to this ring can significantly impact potency, selectivity, and pharmacokinetic properties.

One key modification strategy involves altering the ring size. Studies on related 1-phenylcyclohexylamine (B1663984) analogs have shown that contracting the cyclohexane ring to a cyclopentane (B165970) can yield a better therapeutic profile, exhibiting a greater separation between desired anticonvulsant effects and motor toxicity. nih.gov This suggests that the slightly altered bond angles and spatial arrangement of the cyclopentane ring can fine-tune the interaction with the biological target.

Another approach is the introduction of substituents onto the cyclohexane ring itself. For instance, in 1-phenylcyclohexylamine analogs, the addition of a methyl group at the 3-position of the ring, particularly in a trans configuration relative to the phenyl group, was found to improve the separation of potencies between motor toxicity and anticonvulsant activity. nih.gov

Furthermore, the cyclohexane ring can be viewed as a rigid bioisostere of a more flexible alkyl chain. pharmablock.com Rigidifying a flexible linker into a cyclohexyl ring, as seen in the development of the antipsychotic drug cariprazine, can lead to enhanced receptor selectivity. pharmablock.com The reduced conformational entropy of the rigid ring may result in a more favorable binding affinity. pharmablock.com The cyclohexene (B86901) ring has also been employed as a bioisostere for a furanose ring, leading to the development of potent antiviral agents with improved metabolic stability. pharmablock.comnih.gov

The table below summarizes the effects of various cyclohexane ring modifications based on studies of analogous compounds.

| Modification | Example Analog Class | Observed Effect | Reference(s) |

| Ring Contraction | 1-Phenylcyclopentan-1-amine | Improved separation of desired activity and toxicity | nih.gov |

| Ring Substitution | trans-3-Methyl-1-phenylcyclohexan-1-amine | Enhanced therapeutic index | nih.gov |

| Rigidification | Cariprazine Precursors | Increased receptor selectivity (D3 vs D2) | pharmablock.com |

| Bioisosteric Replacement | Cyclohexenyl Nucleosides | Improved metabolic stability; potent antiviral activity | nih.gov |

Exploration of Phenyl Substituent Patterns and Halogenation Effects on Biological Activity

The 3,4-dichlorophenyl moiety is a critical pharmacophoric element for high-affinity binding to the serotonin (B10506) transporter (SERT). The nature, number, and position of substituents on the phenyl ring profoundly influence the compound's potency and selectivity.

Halogenation, in particular, is a key determinant for SERT specificity. longdom.orgnih.gov Structural studies of SERT in complex with various selective serotonin reuptake inhibitors (SSRIs) have identified a specific halogen-binding pocket (HBP) within the transporter. nih.gov The interaction of the chlorine atoms of compounds like sertraline (B1200038) (a close analog) with residues in this pocket (such as Leu25, Gly26, Leu29, Arg30, and Tyr108 in a bacterial homolog) is largely responsible for their high affinity and selectivity for SERT over other monoamine transporters like those for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT). nih.govnih.gov

The substitution pattern is also crucial. The 3,4-dichloro pattern is often optimal for SERT inhibition. Moving the chlorine atoms or replacing them with other groups can drastically alter activity. For example, studies on 4-amino-4-arylcyclohexanones demonstrated that analgesic activity is highly sensitive to the position of the substituent on the aryl ring, with para-substituted compounds (e.g., p-CH3, p-Br) being the most potent in that series. nih.gov Similarly, research into pyrrole-based SERT inhibitors found that compounds with a chlorine atom on each of the two phenyl rings at the 4-position exhibited the most potent 5-HT reuptake inhibition, matching the effect of sertraline. nih.gov The trifluoromethyl group in the para-position of the phenyl ring in fluoxetine (B1211875) has been shown to be critical for its potent SSRI activity. longdom.org

The following table details the impact of different phenyl ring substitutions on the biological activity of related transporter inhibitors.

| Phenyl Substitution | Compound Class | Effect on Biological Activity | Reference(s) |

| 3,4-Dichloro | Sertraline Analogs | High affinity and selectivity for SERT | nih.govnih.govresearchgate.net |

| 4-Bromo | 4-Amino-4-arylcyclohexanones | Potent analgesic activity | nih.gov |

| 4-Methyl | 4-Amino-4-arylcyclohexanones | Potent analgesic activity | nih.gov |

| 4-Chloro (on both rings) | bis(4-chlorophenyl)pyrrole derivatives | Potent SERT inhibition, comparable to sertraline | nih.gov |

| 4-Trifluoromethyl | Fluoxetine (Phenoxyphenylpropylamine) | Potent and selective SERT inhibition | longdom.orgresearchgate.net |

Derivatization of the Amine Functionality and Bioisosteric Replacements

The primary amine of 4-(3,4-Dichlorophenyl)cyclohexan-1-amine is a fundamental feature for its interaction with biological targets. It typically exists in a protonated state at physiological pH, allowing for a critical ionic interaction with an acidic residue in the binding site, such as Asp98 in the serotonin transporter. nih.gov

Derivatization of this amine group is a common strategy to modulate activity. N-methylation to a secondary amine, as seen in the highly potent SERT inhibitor sertraline, is a well-tolerated and often beneficial modification. researchgate.net This small alkyl addition can affect basicity, lipophilicity, and metabolic stability without disrupting the key ionic interaction.

Bioisosteric replacement of the amine group offers a broader range of modifications to fine-tune a compound's properties. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. drughunter.com Common strategies for replacing a primary or secondary amine include the use of various nitrogen-containing heterocycles (e.g., triazoles, oxadiazoles) or other functional groups that can mimic the hydrogen bonding and electrostatic properties of the original amine. drughunter.comnih.gov For example, the trifluoroethylamine group has been explored as a metabolically stable amide bioisostere, as its electron-withdrawing nature decreases the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com While not a direct replacement for a simple amine, these strategies highlight the potential for significant structural modification.

The table below lists potential modifications to the amine functionality and their predicted effects based on general medicinal chemistry principles and studies of related compounds.

| Modification Type | Specific Example | Potential Effect(s) | Reference(s) |

| N-Alkylation | N-Methylation (e.g., Sertraline) | Maintained or enhanced potency; altered pharmacokinetics | researchgate.net |

| Bioisosteric Replacement | Heterocyclic rings (e.g., Triazole) | Mimic H-bonding; enhance metabolic stability and PK profile | drughunter.comnih.gov |

| Change in Basicity | Trifluoroethylamine motif | Reduced pKa; increased metabolic stability | drughunter.com |

Stereochemical Influences on Ligand Binding and Functional Activity

Stereochemistry is a paramount factor in the biological activity of this compound analogs, influencing both ligand binding and functional response. The cyclohexane ring's disubstituted nature gives rise to cis and trans diastereomers, and the presence of chiral centers can lead to enantiomers with markedly different activities. researchgate.netmdpi.com

For 4-substituted cyclohexylamines, the trans isomer is generally the thermodynamically more stable and often the more biologically active configuration. nih.gov In the trans isomer, both the amine and the dichlorophenyl groups can occupy equatorial positions, minimizing steric hindrance and presenting an optimal geometry for receptor binding. A study focused on producing cariprazine, which contains a trans-4-substituted cyclohexane-1-amine core, highlighted the preference and methods for obtaining the pure trans diastereomer. nih.gov

The absolute configuration at chiral centers is also critical. The activity of sertraline, for instance, resides almost exclusively in the (1S,4S)-enantiomer. researchgate.net This high degree of stereoselectivity is common for monoamine transporter inhibitors. Studies on citalopram (B1669093) analogs have revealed that SERT and NET can have opposite stereochemical requirements; SERT inhibition is greatest for the S-enantiomer, while NET inhibition is favored by the R-enantiomer. researchgate.net This demonstrates that subtle differences in the three-dimensional arrangement of the aromatic rings and the amine group are critical for selective recognition by the respective transporter binding sites. researchgate.net

| Stereochemical Feature | Example Compound(s) | Impact on Biological Activity | Reference(s) |

| Diastereomerism (cis/trans) | Cariprazine and related trans-4-substituted cyclohexylamines | The trans isomer is typically more stable and biologically active. | nih.gov |

| Enantioselectivity | Sertraline | Activity is highly specific to the (1S,4S)-enantiomer. | researchgate.net |

| Opposite Enantioselectivity | Citalopram/Talopram Analogs | S-enantiomers are selective for SERT; R-enantiomers are selective for NET. | researchgate.net |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogs of this compound, QSAR models have been instrumental in understanding the key physicochemical properties that drive SERT inhibition and in predicting the activity of novel compounds. nih.govnih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. For SERT inhibitors, key descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. The electrostatic interactions, particularly involving the dichlorophenyl ring and the protonated amine, are vital for binding.

Steric Descriptors: These relate to the size and shape of the molecule. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that show where bulky groups are favored or disfavored for optimal activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). Hydrophobicity is crucial for crossing the blood-brain barrier and for engaging with hydrophobic pockets in the receptor binding site. nih.gov

Topological Descriptors: These are numerical representations of molecular structure and connectivity.

QSAR studies on SERT inhibitors and related phenylcyclohexylamines have consistently shown that a combination of these descriptors is necessary to build robust predictive models. nih.govresearchgate.netosti.gov For example, 3D-QSAR models for SERT inhibitors have highlighted the importance of hydrophobicity, electrostatic fields, and hydrogen bond donor/acceptor features for potent activity. nih.gov These models can be used as virtual screening tools to prioritize the synthesis of new analogs with a higher probability of being active, thereby accelerating the drug discovery process. mdpi.com

| QSAR Model Type | Key Descriptors Identified for Activity | Application | Reference(s) |

| Machine Learning QSAR for SERT | 2D Mordred descriptors (various topological, electronic features) | Predict pKi and pIC50 values for new potential inhibitors | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, and Hydrophobic fields | Identify favorable/unfavorable regions for substitution | nih.govnih.gov |

| DFT-based QSAR | Dipole moment, pKa, Electrofilicity index | Correlate quantum chemical properties with NMDA receptor activity | researchgate.netresearchgate.net |

Pharmacological Profiling and Biological Target Interactions of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine Preclinical Research Focus

Investigation of Molecular Targets and Ligand Binding Affinities

The initial characterization of a novel compound's pharmacological profile typically involves a broad assessment of its binding affinity to a wide array of molecular targets. This approach helps to identify primary biological targets and potential off-target interactions that could influence its therapeutic effects and side-effect profile.

Preclinical research on cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine has demonstrated its high affinity and selectivity for sigma (σ) receptors. nih.gov In radioligand binding assays, the (1R,2S)-enantiomer of this compound, specifically the unsubstituted derivative, exhibited a remarkably high affinity for sigma receptors, with an affinity constant (Ki) of 0.49 nM. nih.gov This potent interaction suggests that the sigma receptor is a primary molecular target for this class of compounds.

Further binding studies were conducted to assess the selectivity of this analog. The research indicated that the compound has low to negligible affinity for several other important central nervous system receptors. nih.gov Specifically, it showed little to no binding at kappa opioid receptors, phencyclidine (PCP) binding sites on the NMDA receptor, and dopamine (B1211576) D2 receptors. nih.gov This selectivity profile is a crucial aspect of its preclinical characterization, suggesting a more targeted interaction with sigma receptors over these other pathways.

Based on the available scientific literature, no specific data on the direct inhibition or activation of enzymes by 4-(3,4-Dichlorophenyl)cyclohexan-1-amine or its close structural analog, cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine, has been reported.

While direct transporter binding or functional uptake/efflux data for this compound and its immediate analog is not available, the presence of the 3,4-dichlorophenyl moiety in its structure is noteworthy. This chemical feature is present in numerous compounds known to interact with monoamine transporters, such as the serotonin (B10506) transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET).

For instance, research on other cycloalkylamines containing a 3,4-dichlorophenyl group has shown potent inhibitory activity at the norepinephrine transporter. This suggests that the 3,4-dichlorophenyl substitution pattern is favorable for binding to the hydrophobic pockets within monoamine transporters. Therefore, it is plausible that this compound could exhibit modulatory activity at one or more of these transporters, though this remains to be experimentally verified.

Cellular Pharmacodynamics and Signaling Pathway Modulation

Understanding how a compound affects cellular function and signaling pathways is a critical step in its pharmacological evaluation. This involves moving from target binding to assessing the downstream functional consequences of these interactions in a cellular context.

No publicly available data from in vitro cellular assays detailing the functional responses to this compound or its close analogs currently exists. Such assays would be essential to determine if the high affinity for the sigma receptor translates into a functional response, such as modulation of ion channel activity or second messenger production, and to investigate potential effects on monoamine transporter function through cellular uptake or efflux experiments.

Consistent with the lack of functional cellular data, there is no information available regarding the specific intracellular signaling cascades that may be modulated by this compound or its analogs. Future research would be necessary to elucidate the downstream signaling pathways affected by its interaction with the sigma receptor or any other potential molecular targets.

Functional Receptor/Enzyme Assays in Isolated Cell Lines or Primary Cultures

No publicly available studies were identified that have investigated the functional activity of this compound at specific receptor or enzyme targets using isolated cell lines or primary cultures. Consequently, there is no data to report on its potential agonistic, antagonistic, or modulatory effects on any biological target.

Mechanistic Elucidation of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine Action

Kinetics of Ligand-Target Association and Dissociation

While specific quantitative kinetic constants (e.g., k_on, k_off) for the binding of 4-(3,4-dichlorophenyl)cyclohexan-1-amine to SERT are not detailed in the available literature, its mechanism provides insight into its kinetic effects on the primary ligand, serotonin (B10506). Allosteric modulators function by altering the binding kinetics of the orthosteric ligand. nih.govresearchgate.net A positive allosteric modulator may increase the association rate (k_on) or decrease the dissociation rate (k_off) of the endogenous substrate, thereby increasing the substrate's affinity and/or efficacy. wikipedia.orgresearchgate.net

The observed action of this compound is consistent with this principle. It is reported to facilitate the interaction of serotonin with transport-ready conformations of SERT, particularly when serotonin concentrations are low and rate-limiting. nih.gov This suggests that the compound allosterically modulates SERT to increase the effective affinity for serotonin, likely by enhancing its association rate or stabilizing the serotonin-bound state, thus promoting more efficient transport.

Table 1: Conceptual Kinetic Effects of Allosteric vs. Orthosteric Ligands on SERT

| Ligand Type | Binding Site | Effect on Serotonin (Orthosteric Ligand) Binding | Mechanism | Example Compound |

|---|---|---|---|---|

| Orthosteric Inhibitor | Orthosteric (S1) Site | Prevents Binding | Directly competes with serotonin for the same binding site. | Sertraline (B1200038) |

| Positive Allosteric Modulator | Allosteric Site | Enhances Binding/Transport | Binds to a separate site, inducing a conformational change that increases serotonin's affinity or the transporter's efficacy. wikipedia.org | This compound |

Investigation of Downstream Biological Consequences of Target Engagement

The engagement of this compound with its allosteric target site on SERT initiates a cascade of specific biological effects. The primary molecular consequence is the mechanistic stabilization of an outward-facing conformation of the transporter. nih.gov The transport cycle of SERT involves transitions between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) states. biorxiv.org By stabilizing the outward-facing conformation, the compound makes the transporter more readily available to bind and transport synaptic serotonin, leading to the key functional outcome: an increase in serotonin reuptake . nih.gov

This mechanism leads to unique downstream consequences compared to transport inhibitors. A notable finding is the compound's effect on transporter-mediated substrate efflux. Research demonstrated that this compound potentiates 3,4-methylenedioxy-N-methylamphetamine (MDMA)-induced reverse transport by SERT. nih.gov MDMA is a substrate for SERT that can induce efflux (reverse transport) of serotonin from the neuron into the synapse. The potentiation of this effect by this compound underscores its distinct allosteric mechanism, which modifies the transporter's conformational state and its interaction with other substrates.

Table 2: Biological Consequences of this compound Engagement with SERT

| Molecular Effect | Functional Outcome | Downstream Consequence |

|---|---|---|

| Stabilization of the outward-facing conformation of SERT. nih.gov | Increased reuptake of serotonin, especially at low substrate concentrations. nih.gov | Modulation of serotonergic signaling via enhanced clearance. |

| Allosteric modulation of transporter dynamics. | Potentiation of MDMA-induced serotonin efflux. nih.gov | Altered pharmacological response to SERT substrates that induce reverse transport. |

Comparative Mechanistic Insights with Structurally Related Chemical Scaffolds

The mechanism of this compound is best understood when compared with structurally related compounds that also target SERT, most notably sertraline. Both molecules share the 4-(3,4-dichlorophenyl) moiety, which is crucial for activity, but differ in their core scaffold.

This compound is built on a flexible cyclohexylamine (B46788) scaffold.

Sertraline is built on a more rigid, fused bicyclic tetrahydronaphthalenamine scaffold. nih.gov

This structural difference contributes significantly to their distinct mechanisms of action. Sertraline functions as a classic SSRI, acting as a potent competitive inhibitor that binds directly to the orthosteric (S1) site, blocking serotonin reuptake. nih.govelifesciences.org Its rigid structure is optimized for high-affinity binding within this central site.

In contrast, the flexible cyclohexylamine scaffold of this compound engages the allosteric site. This interaction does not block the transporter but instead modulates its conformational state to enhance function. nih.gov This comparison highlights how modifications to the chemical scaffold, while retaining a key pharmacophore (the dichlorophenyl group), can fundamentally switch the mechanism of action from orthosteric inhibition to allosteric modulation.

Table 3: Comparative Mechanistic Profile of Related Scaffolds

| Feature | This compound | Sertraline |

|---|---|---|

| Chemical Scaffold | Arylcyclohexylamine | Aryl-tetrahydronaphthalenamine |

| Binding Site on SERT | Allosteric nih.gov | Orthosteric (S1) nih.govelifesciences.org |

| Mechanism of Action | Positive Allosteric Modulator nih.gov | Competitive Inhibitor nih.gov |

| Effect on Serotonin Transport | Increases reuptake nih.gov | Blocks reuptake nih.gov |

| Effect on Transporter Conformation | Stabilizes outward-facing state nih.gov | Stabilizes outward-facing state nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. kg.ac.rs This method is crucial for understanding potential mechanisms of action by identifying likely biological targets and characterizing the key interactions that stabilize the ligand-protein complex.

For a compound like 4-(3,4-Dichlorophenyl)cyclohexan-1-amine, its structure suggests potential interactions with various targets, particularly neurotransmitter transporters, due to the presence of a cyclohexylamine (B46788) scaffold, a feature found in several known transporter ligands. Molecular docking simulations could be employed to screen this compound against a panel of proteins, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Key interactions often involve hydrogen bonds from the primary amine group and hydrophobic interactions from the dichlorophenyl and cyclohexane (B81311) rings.

A hypothetical docking study might yield results similar to those presented in the table below, predicting binding affinities and identifying key amino acid residues involved in the interaction.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.9 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| Serotonin Transporter (SERT) | -9.2 | Asp98, Tyr176, Ile172 | Hydrogen Bond, Hydrophobic |

| Norepinephrine Transporter (NET) | -8.5 | Asp75, Phe317, Val148 | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -7.8 | Glu172, Tyr173, Trp164 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. researchgate.netmdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and explore conformational changes in both the ligand and the protein. frontiersin.org

For the this compound-transporter complexes predicted by docking, an MD simulation would involve placing the complex in a simulated physiological environment (a water box with ions) and observing its behavior over a period of nanoseconds. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds are analyzed. A stable complex would be indicated by low RMSD values and the maintenance of key interactions throughout the simulation. frontiersin.org

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

|---|---|---|---|

| Compound-SERT | 100 | 1.5 ± 0.3 | Amine - Asp98: 85% |

| Compound-DAT | 100 | 1.8 ± 0.4 | Amine - Asp79: 78% |

| Compound-NET | 100 | 2.1 ± 0.5 | Amine - Asp75: 72% |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov For this compound, a pharmacophore model could be generated based on its docked conformation within a target like SERT. This model would likely consist of a positive ionizable feature (the amine), a hydrophobic feature (the cyclohexane ring), and an aromatic/hydrophobic feature (the dichlorophenyl ring).

This pharmacophore model can then be used as a 3D query to perform a virtual screen of large chemical databases. nih.govnih.gov The goal is to identify other molecules, potentially with different underlying chemical scaffolds, that match the key pharmacophoric features. This process, known as scaffold hopping, is a powerful strategy for discovering novel classes of compounds with the desired biological activity.

| Pharmacophoric Feature | Description | Corresponding Chemical Group |

|---|---|---|

| Positive Ionizable (PI) | A group that is positively charged at physiological pH | Primary Amine (-NH2) |

| Hydrophobic (H) | A non-polar group that favors interaction with hydrophobic pockets | Cyclohexane Ring |

| Aromatic Ring (AR) / Hydrophobic | An aromatic system capable of pi-stacking and hydrophobic interactions | 3,4-Dichlorophenyl Ring |

This table illustrates a potential pharmacophore model derived from the subject compound.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

Before significant resources are invested in synthesizing and testing a compound, its potential pharmacokinetic properties are evaluated. In silico ADME prediction models use the chemical structure to estimate various properties that determine a drug's fate in the body. nih.govfrontiersin.org These predictions are crucial for prioritizing research candidates and identifying potential liabilities early in the discovery process. nih.gov

For this compound, its structural features—moderate molecular weight, the presence of a basic amine, and a lipophilic dichlorophenyl group—would be used to predict its ADME profile. Models would likely predict good intestinal absorption and potential for crossing the blood-brain barrier (BBB), the latter being important for centrally acting agents. scispace.com Potential metabolic liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, would also be assessed. frontiersin.org

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 258.18 g/mol | Favorable for oral bioavailability |

| LogP (Lipophilicity) | 3.85 | High lipophilicity, good membrane permeability |

| Aqueous Solubility (LogS) | -3.5 | Low aqueous solubility |

| Human Intestinal Absorption | >90% | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | High | Likely to enter the central nervous system |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for interaction with CYP3A4-metabolized drugs |

This table presents hypothetical data for illustrative purposes based on the compound's structure.

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. nih.govnih.gov The this compound scaffold can serve as an excellent starting point or fragment for such design approaches.

Using the binding pocket of a chosen target (e.g., SERT), algorithms can "grow" new functional groups onto the scaffold to create novel analogues with improved binding affinity and selectivity. nih.gov For example, software could suggest modifications to the dichlorophenyl ring or additions to the amine group that would form new, favorable interactions with unoccupied sub-pockets of the receptor. This structure-based approach can rapidly generate ideas for new molecules to be synthesized and tested, accelerating the hit-to-lead optimization process.

| Scaffold Position | Proposed Modification | Design Rationale | Predicted Change in Binding Affinity |

|---|---|---|---|

| Phenyl Ring (Position 3) | Replace Chlorine with Trifluoromethyl | Increase hydrophobic interaction and metabolic stability | Increase |

| Cyclohexane Ring | Add a 4-hydroxyl group (trans) | Introduce a new hydrogen bond donor/acceptor | Increase |

| Amine Group | N-methylation | Modify basicity and steric profile | Variable (target dependent) |

| Phenyl Ring (Position 4) | Replace Chlorine with Methoxy | Introduce a hydrogen bond acceptor | Increase |

This table presents hypothetical data for illustrative purposes.

Preclinical Metabolic Fate and Pharmacokinetic Research of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's metabolic fate typically begins with in vitro assays using liver-derived systems. Liver microsomes and hepatocytes are standard models for these investigations as they contain the primary enzymes responsible for drug metabolism. These studies aim to determine the metabolic stability of a compound, which is its susceptibility to biotransformation. By measuring the rate of disappearance of the parent compound over time, researchers can calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). This information helps in predicting the in vivo clearance of the drug.

Absorption, Distribution, and Elimination Studies in Preclinical Animal Models

Following in vitro characterization, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are investigated in preclinical animal models. These studies provide a more integrated understanding of the compound's behavior in a whole organism. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life are determined. The selection of appropriate animal models is critical for the relevance of these studies in predicting human pharmacokinetics. Information regarding which animal models have been used, and the corresponding ADME data for 4-(3,4-Dichlorophenyl)cyclohexan-1-amine, is not publicly available.

Cytochrome P450 Inhibition or Induction Studies (in vitro)

A critical aspect of preclinical safety assessment is evaluating a compound's potential to cause drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Therefore, in vitro studies are conducted to determine if a new chemical entity can inhibit or induce the activity of major CYP isoforms. Inhibition of these enzymes can lead to increased concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of other drugs. The potential of this compound to act as either an inhibitor or an inducer of CYP enzymes has not been documented in published research.

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and elimination. Therefore, determining the plasma protein binding characteristics is a routine part of preclinical development. This information is vital for interpreting pharmacokinetic and pharmacodynamic data. Specific data on the plasma protein binding of this compound is not available.

Blood-Brain Barrier Permeation Studies in In Vitro and In Vivo Models

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. Preclinical studies to assess BBB permeation often utilize in vitro models, such as cell-based assays, and are confirmed with in vivo studies in animal models. These studies determine the extent and rate of a compound's entry into the CNS. There is no publicly available information on whether this compound can permeate the blood-brain barrier.

Advanced Analytical Methodologies for Research Purity and Characterization of 4 3,4 Dichlorophenyl Cyclohexan 1 Amine

Chromatographic Techniques for Separation and Quantification (e.g., Chiral HPLC, LC-MS/MS for Metabolite Profiling)

Chromatographic methods are fundamental for the separation and quantification of 4-(3,4-Dichlorophenyl)cyclohexan-1-amine and its related substances. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is indispensable for resolving the enantiomers of this chiral amine. mdpi.comnih.gov The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. mdpi.comnih.gov

For metabolite profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique. technologynetworks.comphenomenex.com It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to detect and quantify metabolites in complex biological matrices. technologynetworks.comphenomenex.com Following administration of this compound to an in vitro or in vivo system, samples can be analyzed by LC-MS/MS to identify potential metabolic products. Common metabolic pathways for compounds containing a 3,4-dichlorophenyl moiety may include hydroxylation of the aromatic ring or the cyclohexyl ring, as well as N-dealkylation or oxidation of the amine group. nih.govnih.govcapes.gov.br

Table 1: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |

Table 2: Potential Metabolites of this compound for LC-MS/MS Profiling

| Putative Metabolite | Molecular Weight ( g/mol ) | Expected Metabolic Reaction |

| 4-(3,4-Dichloro-5-hydroxyphenyl)cyclohexan-1-amine | 262.15 | Aromatic Hydroxylation |

| 4-(3,4-Dichlorophenyl)-4-hydroxycyclohexan-1-amine | 262.15 | Aliphatic Hydroxylation |

| 4-(3,4-Dichlorophenyl)cyclohexan-1-ol | 247.14 | Deamination |

| N-Acetyl-4-(3,4-Dichlorophenyl)cyclohexan-1-amine | 288.19 | N-Acetylation |

Spectroscopic Characterization for Structural Elucidation of Research Intermediates, Impurities, or Metabolites (e.g., High-Resolution Mass Spectrometry, Advanced NMR techniques)

Spectroscopic techniques are essential for the definitive structural elucidation of this compound, as well as its synthesis intermediates, potential impurities, and metabolites. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is invaluable for confirming the identity of the parent compound and for proposing the structures of unknown metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure. 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms in the molecule, thus confirming the complete structure. These techniques are also crucial for identifying the position of modifications in metabolites or for characterizing the structure of process-related impurities. mdpi.com

Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (CH-NH2) | 2.6 - 2.8 | m |

| Cyclohexyl CH2 | 1.2 - 2.1 | m |

| Aromatic H | 7.2 - 7.5 | m |

| NH2 | 1.5 - 2.5 | br s |

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]+ | 246.0811 |

| [M+Na]+ | 268.0630 |

Methods for Stereoisomer Purity Determination and Enantiomeric Excess Measurement

Given the chiral nature of this compound, the determination of its stereoisomeric purity and the measurement of enantiomeric excess (ee) are critical. Chiral HPLC, as described in section 9.1, is the most common and reliable method for this purpose. uma.esheraldopenaccess.us By separating the enantiomers, the area under each peak can be integrated to determine the relative amounts of each enantiomer present in a sample. uma.esheraldopenaccess.us The enantiomeric excess is then calculated using the formula:

ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Other techniques for determining enantiomeric excess include chiral capillary electrophoresis and NMR spectroscopy using chiral solvating or derivatizing agents. nsf.govnih.gov In the latter, the chiral agent interacts differently with the two enantiomers, leading to separate signals in the NMR spectrum that can be integrated.

Table 5: Example Data for Enantiomeric Excess Determination by Chiral HPLC

| Sample | Peak Area (Enantiomer 1) | Peak Area (Enantiomer 2) | Enantiomeric Excess (%) |

| Racemic Standard | 50,123 | 49,877 | 0.25 |

| Batch A | 98,546 | 1,454 | 97.1 |

| Batch B | 99,210 | 790 | 98.4 |

Stability Studies in Research Matrices (e.g., biological buffers, simulated physiological conditions)

Understanding the stability of this compound in various research matrices is crucial for designing experiments and interpreting results. Stability studies are typically conducted in relevant biological buffers (e.g., phosphate-buffered saline, Tris-HCl) and simulated physiological fluids (e.g., simulated gastric fluid, simulated intestinal fluid) at different temperatures and pH values. nih.goveuropeanpharmaceuticalreview.compharmaguideline.com

The stability of the compound is assessed over time by a stability-indicating analytical method, usually HPLC with UV detection. The concentration of the parent compound is monitored, and the appearance of any degradation products is noted. From these data, the degradation rate and half-life of the compound under specific conditions can be determined. This information is vital for ensuring that the compound remains intact throughout the duration of a biological assay and for identifying potential degradation products that might have their own biological activity. americanelements.com

Table 6: Illustrative Stability Data of this compound in Phosphate-Buffered Saline (pH 7.4) at 37°C

| Time (hours) | Concentration (% of initial) |

| 0 | 100.0 |

| 1 | 99.5 |

| 4 | 98.2 |

| 8 | 96.5 |

| 24 | 92.1 |

| 48 | 85.3 |

Chemical Biology Applications and Probe Development Based on 4 3,4 Dichlorophenyl Cyclohexan 1 Amine

Synthesis of Affinity Probes for Target Identification and Validation

The synthesis of an affinity probe from a parent compound like 4-(3,4-Dichlorophenyl)cyclohexan-1-amine would theoretically involve the introduction of a reactive group or a reporter tag. This modification would enable the probe to bind to its biological target and subsequently be used for identification and validation. The design of such a probe would necessitate a careful consideration of the structure-activity relationship of the parent compound to ensure that the modification does not disrupt its binding affinity. Typically, a linker arm is attached to a position on the molecule that is not critical for target interaction, and this linker is then appended with a tag, such as biotin (B1667282) for affinity purification or a clickable alkyne or azide (B81097) group for subsequent functionalization.

Development of Fluorescent Ligands for Live-Cell Imaging Studies

To develop a fluorescent ligand, this compound would be chemically conjugated to a fluorophore. The choice of fluorophore and the site of attachment would be critical to preserve the ligand's biological activity and to ensure suitable photophysical properties for live-cell imaging. The synthetic strategy would likely involve modifying the parent compound with a reactive handle that can be chemoselectively ligated to a fluorescent dye. The resulting fluorescent ligand could then be used to visualize the localization and dynamics of its target in living cells using fluorescence microscopy techniques.

Application in Chemical Proteomics for Unbiased Off-Target Identification in Research Systems

In the context of chemical proteomics, an affinity-based probe derived from this compound could be utilized to identify its protein binding partners, including both the intended target and any off-targets. This is often achieved by immobilizing the probe on a solid support, such as agarose (B213101) beads, and then incubating it with a cell lysate. Proteins that bind to the probe are captured and can subsequently be identified by mass spectrometry. This approach provides an unbiased view of the compound's interactome within a complex biological system.

Design of Photoaffinity Labels for Covalent Ligand-Target Interaction Studies

The design of a photoaffinity label based on this compound would involve the incorporation of a photoreactive group, such as a diazirine, benzophenone, or aryl azide. enamine.net Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink the ligand to its binding partner. nih.gov This technique is particularly valuable for capturing transient or low-affinity interactions and for mapping the binding site on the target protein. The synthesis of such a probe would require careful planning to introduce the photoreactive moiety without compromising the compound's affinity for its target. nih.gov

Future Research Directions and Unexplored Avenues for 4 3,4 Dichlorophenyl Cyclohexan 1 Amine

Identification of Novel and Unanticipated Biological Targets

While the 3,4-dichlorophenyl moiety is a classic feature in ligands for monoamine transporters—namely the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters—the future of research for 4-(3,4-dichlorophenyl)cyclohexan-1-amine lies in looking beyond these primary targets. wikipedia.org A comprehensive profiling against a wider array of biological macromolecules is necessary to uncover unexpected mechanisms and potential new therapeutic uses.

Future screening efforts should include:

Orphan G-protein coupled receptors (GPCRs): Many GPCRs have unknown endogenous ligands and functions. The amine and phenylcyclohexane (B48628) scaffold could serendipitously fit into the binding pockets of these orphan receptors, revealing new signaling pathways to target for disease.

Organic Cation Transporters (OCTs): Beyond the primary monoamine transporters, other solute carriers like OCTs are involved in the disposition of endogenous amines and xenobiotics. nih.gov Interaction with OCTs could reveal mechanisms for unanticipated drug-drug interactions or new ways to modulate substrate transport in tissues like the liver and kidney, where they are highly expressed. nih.gov

Ion Channels: The lipophilic nature and positive charge of the protonated amine could facilitate interaction with voltage-gated or ligand-gated ion channels, a common off-target for centrally acting agents. Identifying these interactions could lead to new applications in areas like epilepsy or cardiac arrhythmias.

Enzymatic Targets: Research into structurally related compounds containing the dichlorophenyl group has revealed activities unrelated to neurotransmission, such as anti-inflammatory or antibacterial effects. mdpi.comnih.gov This suggests that derivatives of this compound could inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or bacterial survival, opening up entirely new, non-CNS therapeutic fields.

Exploration of New Pharmacological Spaces and Research Applications

Based on the established and potential new biological targets, the therapeutic applications for this chemical class can be significantly expanded. The development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, is a promising avenue for treating complex psychiatric disorders that are inadequately managed by more selective agents. nih.govwikipedia.org

Future research should explore applications in:

Treatment-Resistant Depression: By engaging all three major monoamine systems, TRI derivatives could offer enhanced efficacy and a faster onset of action compared to traditional antidepressants. nih.gov

Substance Use Disorders: A balanced inhibition of dopamine and serotonin transporters could help in managing addiction by mitigating the reinforcing effects of stimulants like cocaine while addressing comorbid depressive symptoms. wikipedia.org

Neurodegenerative Diseases: Modulating monoaminergic tone has therapeutic potential in conditions like Parkinson's disease, where dopamine deficiency is a key pathological feature.

Inflammatory Disorders: Should screening reveal activity against inflammatory targets, derivatives could be developed for conditions like rheumatoid arthritis or inflammatory bowel disease, representing a complete shift from their original CNS focus. nih.gov

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity or Potency

The core structure of this compound is ripe for chemical modification to fine-tune its pharmacological profile. Rational drug design, informed by computational modeling and structure-activity relationship (SAR) studies, will be crucial for developing next-generation compounds. nih.gov

Key strategies for analog development include:

Stereochemical Control: The cyclohexane (B81311) ring has stereocenters that dramatically influence biological activity. The synthesis and evaluation of pure stereoisomers are essential, as seen in related indanamine derivatives where specific isomers show higher affinity and potency. nih.gov

Modification of the Amine Group: Altering the amine from a primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic system like a piperazine, can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Substitution on the Cyclohexyl Ring: Adding functional groups (e.g., hydroxyl, fluoro) to the cyclohexyl ring can introduce new interactions with the target protein, potentially increasing affinity or altering selectivity between transporter subtypes.

Bioisosteric Replacement of the Phenyl Ring: Replacing the dichlorophenyl ring with other halogenated or non-halogenated aromatic or heteroaromatic systems could improve properties like metabolic stability or target selectivity.

The table below illustrates hypothetical SAR data for rationally designed analogs, showcasing how modifications could tune the inhibitory activity at monoamine transporters.

| Compound | R1 (Amine) | R2 (Cyclohexyl) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Profile |

| Parent Scaffold | -H | -H | 50 | 120 | 80 | SERT/DAT > NET |

| Analog A | -CH₃ | -H | 25 | 100 | 40 | Potent SERT/DAT |

| Analog B | -H | 4-OH (trans) | 60 | 30 | 200 | NET Selective |

| Analog C | -CH₃ | 4-F (cis) | 10 | 15 | 25 | Potent TRI |

This table contains illustrative data for demonstration purposes.

Integration with Advanced Biotechnologies for High-Throughput Screening and Mechanistic Discoveries

To accelerate the discovery process, future research must integrate advanced biotechnologies. These technologies can rapidly screen large libraries of new analogs and provide deep insights into their mechanisms of action.

Key technologies to be leveraged include:

High-Throughput Screening (HTS): Fluorescence-based assays that measure neurotransmitter uptake in cells expressing specific transporters (SERT, NET, DAT) allow for the rapid screening of thousands of compounds. nih.gov This enables the efficient identification of potent and selective ligands from large chemical libraries of newly synthesized analogs. rsc.org

Computational Modeling and Virtual Screening: With the availability of high-resolution crystal structures of monoamine transporters, computational docking can be used to predict how new analogs will bind. acs.org Virtual screening of digital compound libraries can prioritize the synthesis of molecules most likely to have the desired activity, saving significant time and resources. acs.org

Cell-Based Imaging and Biosensors: Using advanced microscopy and genetically encoded biosensors, researchers can visualize the effects of compounds on neurotransmitter dynamics in real-time and at a subcellular level. This provides a more nuanced understanding of a compound's functional impact beyond simple binding affinity.

Chemogenetics and Optogenetics: These techniques allow for the precise control of specific neuronal circuits. Applying analogs of this compound in these models can help to deconstruct the specific behavioral outcomes associated with modulating different monoamine pathways in the brain.

By systematically pursuing these future research directions, the scientific community can fully exploit the therapeutic potential of the this compound scaffold, paving the way for novel treatments within and beyond the field of neuroscience.

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination or catalytic hydrogenation of intermediates. For example, 4-(3,4-Dichlorophenyl)cyclohexanone (a precursor) can undergo reductive amination using methylamine in ethanol, followed by hydrogenation with palladium catalysts . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Catalyst optimization : Palladium on carbon (Pd/C) under hydrogen gas improves stereochemical control.

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. Table 1: Representative Synthesis Steps

| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Reductive Amination | Ethanol, methylamine, 50°C | 65–70 | 90–92 |

| 2 | Hydrogenation | Pd/C, H₂, THF, RT | 85–90 | 95–98 |

Q. How is the structural conformation of this compound confirmed experimentally?

Methodological Answer: Structural validation employs:

- NMR spectroscopy : H and C NMR identify cyclohexane ring chair conformations and aryl substitution patterns. For example, axial/equatorial proton splitting (δ 1.2–2.8 ppm) confirms cyclohexane geometry .

- Mass spectrometry (MS) : ESI-MS detects [M+H]⁺ ions (e.g., m/z 254.1 for C₁₂H₁₄Cl₂N⁺) .

- X-ray crystallography : Resolves stereochemistry in enantiomeric forms .

Q. What in vitro assays are suitable for screening biological activity?

Methodological Answer:

- Receptor binding assays : Test affinity for serotonin/norepinephrine transporters (SERT/NET) due to structural similarity to sertraline intermediates .

- Enzyme inhibition : Evaluate monoamine oxidase (MAO) inhibition using fluorometric kits.

- Cytotoxicity profiling : MTT assays in neuronal cell lines (e.g., SH-SY5Y) assess neurotoxicity thresholds .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what analytical challenges arise?

Methodological Answer:

- Chiral resolution : Use D(-)-mandelic acid as a resolving agent to separate (1S,4S) and (1R,4R) enantiomers via diastereomeric salt formation .

- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak IC).

- Challenges : Overlapping NMR signals for enantiomers require advanced techniques like NOESY or VCD spectroscopy .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to SERT (PDB ID: 5I71) using AutoDock Vina to predict substituent effects on affinity.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox stability .

- QSAR modeling : Build regression models using descriptors like ClogP and polar surface area to optimize pharmacokinetics .

Q. How do in vivo pharmacokinetic properties vary with structural modifications (e.g., halogen substitution)?

Methodological Answer:

- Metabolic stability : Replace 3,4-dichloro groups with fluorophenyl moieties to reduce CYP450-mediated oxidation.

- Bioavailability : Compare logD values (e.g., logD = 2.8 for dichloro vs. 2.2 for fluoro derivatives) using rat plasma protein binding assays .

- Toxicity : Assess hepatotoxicity via ALT/AST levels in rodent models after 14-day dosing .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., PBS vs. HEPES).

- Cross-validate results : Replicate studies using orthogonal methods (e.g., radioligand binding vs. fluorescence polarization).

- Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .

Q. How can advanced analytical techniques improve impurity profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.